Bacteriocin rhamnosin A
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
AVPAVRKTNETLD |
Origin of Product |
United States |
Characterization and Classification of Bacteriocin Rhamnosin a
Isolation and Purification Methodologies
The isolation and purification of rhamnosin A are critical steps to obtain a pure product for detailed characterization and to understand its biological activity. The process typically involves a multi-step strategy combining different biochemical techniques to separate the bacteriocin (B1578144) from the complex milieu of the bacterial culture supernatant.
Initial Extraction Procedures from Culture Supernatants
The journey to isolate rhamnosin A begins with its production by Lactobacillus rhamnosus in a suitable culture medium. To minimize contamination from complex media components, a chemically defined medium (CDM) is often preferred for cultivation. core.ac.uk This approach is beneficial as bacterial growth is not always a prerequisite for bacteriocin production. core.ac.uk
Following incubation, the bacterial cells are separated from the culture broth by centrifugation. core.ac.uk The resulting cell-free supernatant, which contains the secreted rhamnosin A, is the starting material for the purification process. core.ac.uknih.govresearchgate.net In some protocols, the supernatant is filtered through a 0.22 µm filter to remove any remaining bacterial cells and debris, ensuring a clear starting sample for subsequent purification steps. plos.org
Chromatographic Separation Techniques
Chromatography is a cornerstone of rhamnosin A purification, leveraging the peptide's physicochemical properties to separate it from other molecules. A combination of different chromatographic techniques is typically employed to achieve high purity.
Ethanol (B145695) precipitation is a widely used initial step to concentrate rhamnosin A from the large volume of the culture supernatant and to remove highly soluble components like salts and glucose. core.ac.uk This method relies on the principle that the solubility of proteins and peptides decreases in the presence of organic solvents. For rhamnosin A produced by Lactobacillus rhamnosus strain 68, ethanol is added to the freeze-dried and reconstituted supernatant to precipitate the peptide. core.ac.uk Specifically, a final concentration of 90% ethanol has been effectively used to precipitate rhamnosin A from the crude supernatant. researchgate.net The resulting precipitate, enriched with rhamnosin A, is then collected by centrifugation, air-dried to remove residual ethanol, and redissolved in an aqueous solution for further purification. core.ac.uk
Reversed-phase chromatography (RPC) is a powerful technique for purifying peptides like rhamnosin A based on their hydrophobicity. sigmaaldrich.comualberta.ca In this method, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. Rhamnosin A, possessing hydrophobic regions, binds to the column in a high-aqueous mobile phase and is eluted by increasing the concentration of an organic solvent, such as acetonitrile. core.ac.uk
For the purification of rhamnosin A, a C5 or C18 reversed-phase column is often utilized. core.ac.uknih.gov The separation is typically performed using a gradient of increasing organic solvent concentration, often in the presence of an ion-pairing agent like trifluoroacetic acid (TFA), which helps to improve peak resolution. core.ac.ukbiotage.com The fractions are collected and tested for antimicrobial activity to identify those containing the purified rhamnosin A. core.ac.uk High-performance liquid chromatography (HPLC) systems are commonly used for this purpose, providing high resolution and reproducible results. nih.govresearchgate.net
Gel filtration, also known as size exclusion chromatography (SEC), separates molecules based on their size. harvard.eduharvardapparatus.com The chromatography column is packed with a porous resin. Larger molecules that cannot enter the pores of the resin travel through the column faster and elute first, while smaller molecules that can enter the pores have a longer path and elute later. harvard.edunih.gov
This technique has been applied in the purification scheme of bacteriocins from Lactobacillus rhamnosus. mdpi.com For instance, after an initial purification step like ammonium (B1175870) sulfate (B86663) fractionation, gel filtration chromatography using a Sephadex G-75 column can be employed to further purify the bacteriocin. mdpi.com This step is effective in separating the bacteriocin from other proteins and peptides of different molecular weights, contributing to a higher degree of purity. mdpi.com
Purity Assessment Techniques
The final step in the purification process is to assess the purity of the isolated rhamnosin A. Several analytical techniques are employed to confirm the homogeneity of the purified sample.
One common method is Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) . This technique separates proteins and peptides based on their molecular weight. A single band on the gel corresponding to the expected molecular weight of rhamnosin A is an indication of its purity. researchgate.netmdpi.com
High-Performance Liquid Chromatography (HPLC) , particularly reversed-phase HPLC, is also used to assess purity. A pure sample of rhamnosin A should ideally appear as a single, symmetrical peak in the chromatogram. nih.govresearchgate.net The appearance of a single peak at a specific retention time provides strong evidence of the sample's homogeneity. frontiersin.org
Mass spectrometry is a definitive technique used to determine the precise molecular mass of the purified peptide. nih.govresearchgate.net The obtained mass is compared with the theoretical mass calculated from its amino acid sequence. A single major peak in the mass spectrum corresponding to the expected molecular weight confirms the identity and purity of rhamnosin A. nih.govresearchgate.net For example, the molecular mass of rhamnosin A from Lactobacillus rhamnosus strain 68 was determined to be 6433.8 Da. nih.govresearchgate.net
| Technique | Principle of Separation/Analysis | Application in Rhamnosin A Purification | Reference |
| Ethanol Precipitation | Differential solubility in organic solvents | Concentration and initial purification from culture supernatant | core.ac.uk, researchgate.net |
| Reversed-Phase Chromatography (RPC) | Hydrophobicity | High-resolution purification of the peptide | core.ac.uk, nih.gov, researchgate.net, researchgate.net |
| Gel Filtration Chromatography (SEC) | Molecular size | Separation from molecules of different sizes | researchgate.net, mdpi.com |
| SDS-PAGE | Molecular weight | Assessment of purity and estimation of molecular weight | researchgate.net, mdpi.com |
| HPLC | Hydrophobicity | Final purity assessment | researchgate.net, nih.gov |
| Mass Spectrometry | Mass-to-charge ratio | Precise molecular mass determination and identity confirmation | nih.gov, researchgate.net |
Structural Analysis and Characterization
The structural and biochemical properties of rhamnosin A have been elucidated through various analytical techniques. These methods have been crucial in classifying it as a class II bacteriocin, which are small, heat-stable, non-lanthionine-containing peptides. core.ac.ukresearchgate.netnih.gov
Peptide Sequencing Methodologies (e.g., Edman Degradation)
The N-terminal amino acid sequence of rhamnosin A has been determined using Edman degradation. core.ac.ukresearchgate.netnih.gov This analysis revealed a partial sequence of the peptide. core.ac.uknih.gov Further analysis through BLAST searches indicated that the N-terminal sequence of rhamnosin A does not share identity with any known translated protein sequences from Lactobacillus rhamnosus HN001, nor does it show significant similarity to other sequences in non-redundant protein databases. core.ac.ukresearchgate.netnih.gov
Mass Spectrometry for Molecular Mass Determination
The molecular mass of rhamnosin A has been precisely determined using mass spectrometry. core.ac.ukresearchgate.netnih.gov Research has consistently shown its molecular weight to be approximately 6433.8 Da. core.ac.ukresearchgate.netnih.govbg.ac.rs This low molecular mass is a characteristic feature of class II bacteriocins. core.ac.uk
Table 1: Molecular Mass of Rhamnosin A
| Analytical Method | Reported Molecular Mass (Da) | Reference |
|---|
Isoelectric Point Characterization
The isoelectric point (pI) of rhamnosin A was determined to be 9.8 through two-dimensional polyacrylamide gel electrophoresis (2D-PAGE). core.ac.ukresearchgate.netnih.govbg.ac.rs This high pI value suggests that the peptide has a cationic nature. researchgate.net
Table 2: Isoelectric Point of Rhamnosin A
| Method | Isoelectric Point (pI) | Reference |
|---|
Stability Characterization
The stability of rhamnosin A under different environmental stresses, such as high temperatures and the presence of proteolytic enzymes, has been a key area of investigation.
Rhamnosin A exhibits significant thermal stability. Studies have demonstrated that it retains its biological activity even after being subjected to heat treatment at 95°C for 30 minutes. core.ac.ukresearchgate.netnih.gov This heat-stable nature is a defining characteristic of class II bacteriocins. core.ac.ukresearchgate.netnih.gov
Table 3: Thermal Stability of Rhamnosin A
| Temperature | Duration | Outcome | Reference |
|---|
The proteinaceous nature of rhamnosin A is confirmed by its sensitivity to various proteolytic enzymes. Research has shown that the bacteriocin is inactivated by pepsin and trypsin. core.ac.ukresearchgate.netnih.gov This susceptibility to digestion by proteases is a common trait among bacteriocins. cabidigitallibrary.org
Table 4: Proteolytic Enzyme Sensitivity of Rhamnosin A
| Enzyme | Outcome | Reference |
|---|---|---|
| Pepsin | Sensitive (Inactivated) | core.ac.ukresearchgate.netnih.gov |
Antimicrobial Activity Spectrum and Potency of Bacteriocin Rhamnosin a
Targeted Microorganisms and Indicator Strains
The inhibitory action of rhamnosin A is not broad-spectrum but is instead specific to certain bacterial species, highlighting its potential for targeted applications.
Inhibition of Gram-Positive Bacteria
Rhamnosin A demonstrates inhibitory effects against a range of Gram-positive bacteria. nih.govsemanticscholar.orgnih.gov This characteristic positions it as a potential antimicrobial agent against this class of microorganisms. The primary target for its antibacterial activity is the cell membrane of susceptible bacteria. cpu-bioinfor.org
Activity Against Specific Pathogens (e.g., Micrococcus lysodeikticus, Staphylococcus aureus, Listeria monocytogenes)
Detailed studies have confirmed the inhibitory activity of rhamnosin A against specific pathogenic and indicator bacteria. A peptide with bacteriocin-like properties, designated rhamnosin A, isolated from Lactobacillus rhamnosus strain 68, was found to inhibit Micrococcus lysodeikticus ATCC 4698. nih.govcore.ac.ukresearchgate.net Other bacteriocins from L. rhamnosus have also shown efficacy against this organism. researchgate.net
Furthermore, various bacteriocins produced by L. rhamnosus strains exhibit antimicrobial activity against significant foodborne pathogens like Staphylococcus aureus and Listeria monocytogenes. semanticscholar.orgresearchgate.netnih.govcabidigitallibrary.orgkoreascience.kr For instance, a bacteriocin (B1578144) from L. rhamnosus CJNU 0519, named rhamnocin 519, displayed a narrow antimicrobial spectrum that includes both L. monocytogenes and S. aureus. semanticscholar.orgnih.govkoreascience.krgoogle.comkoreascience.kr This targeted activity is considered advantageous as it minimizes the impact on beneficial bacteria. semanticscholar.orgnih.gov The bacteriocin ZFM216 from Lacticaseibacillus rhamnosus ZFM216 also showed a strong inhibitory effect on Staphylococcus aureus D48. frontiersin.org
Table 1: Inhibitory Spectrum of Rhamnosin A and Related L. rhamnosus Bacteriocins
| Targeted Microorganism | Producing Strain | Bacteriocin | Reference |
|---|---|---|---|
| Micrococcus lysodeikticus ATCC 4698 | Lactobacillus rhamnosus 68 | Rhamnosin A | nih.govcore.ac.ukresearchgate.net |
| Staphylococcus aureus | Lactobacillus rhamnosus | Rhamnosin A | researchgate.net |
| Listeria monocytogenes | Lactobacillus rhamnosus | Rhamnosin A | researchgate.net |
| Staphylococcus aureus ATCC 14458 | Lactobacillus rhamnosus CJNU 0519 | Rhamnocin 519 | nih.govgoogle.com |
| Listeria monocytogenes KCTC 3569 | Lactobacillus rhamnosus CJNU 0519 | Rhamnocin 519 | nih.govgoogle.com |
| Staphylococcus aureus D48 | Lacticaseibacillus rhamnosus ZFM216 | Bacteriocin ZFM216 | frontiersin.org |
Nature of Antimicrobial Action
The mode of action of bacteriocins can be either bacteriostatic, where bacterial growth is inhibited, or bactericidal, resulting in bacterial cell death. The action of rhamnosin A and related bacteriocins has been characterized to understand their antimicrobial mechanisms.
Bacteriostatic Mechanisms of Rhamnosin A
Research has shown that the inhibitory activity of rhamnosin A against Micrococcus lysodeikticus is bacteriostatic rather than bacteriolytic or bactericidal at the concentrations studied. core.ac.ukresearchgate.net This means that rhamnosin A prevents the proliferation of the bacteria without lysing or killing the cells. Bacteriostatic effects have also been reported for other bacteriocins produced by lactic acid bacteria. core.ac.uk One bacteriocin from Lacticaseibacillus rhamnosus ZFM216 was also found to have bacteriostatic effects on most Gram-positive bacteria. frontiersin.org
Bactericidal Mechanisms (referencing related L. rhamnosus bacteriocins)
While rhamnosin A has been primarily identified as bacteriostatic, other bacteriocins from Lactobacillus rhamnosus strains have demonstrated bactericidal activity. For example, rhamnocin 519, produced by L. rhamnosus CJNU 0519, exhibits strong bactericidal action against Listeria monocytogenes. semanticscholar.org Another bacteriocin from a different L. rhamnosus strain was found to have a minimal bactericidal concentration (MBC) against Pseudomonas aeruginosa. umsha.ac.ir The bactericidal mechanism of some L. rhamnosus bacteriocins involves causing severe deformation of the bacterial cell structure, leading to the leakage of intracellular electrolytes. frontiersin.org This disruption of cell integrity ultimately results in cell death.
Comparative Analysis of Antimicrobial Spectrum
Bacteriocins, ribosomally synthesized antimicrobial peptides produced by bacteria, exhibit a diverse range of inhibitory activities. Within the species Lactobacillus rhamnosus, a notable variation in the antimicrobial spectrum of its bacteriocins is observed. This ranges from highly specific, narrow-spectrum activity to broader inhibitory potentials. This section explores the distinct antimicrobial profiles of rhamnosin A and other bacteriocins from L. rhamnosus.
Narrow-Spectrum Activity Considerations
Rhamnosin A, a class II bacteriocin produced by Lactobacillus rhamnosus strain 68, demonstrates a characteristically narrow antimicrobial spectrum. core.ac.uk Its activity is primarily directed against a limited number of bacterial species. Research has shown that rhamnosin A effectively inhibits Micrococcus lysodeikticus ATCC 4698. core.ac.ukresearchgate.net However, it does not show inhibitory action against other lactic acid bacteria such as Lactobacillus plantarum 8014 or Lactobacillus plantarum 39268. core.ac.ukresearchgate.net This specificity suggests a targeted mechanism of action, a desirable trait for applications where preserving the beneficial microbiota is crucial. nih.gov
Another bacteriocin with a similarly narrow range of activity is rhamnocin 519, produced by L. rhamnosus CJNU 0519. nih.govsemanticscholar.org This bacteriocin has been reported to be effective against Lactobacillus acidophilus, the foodborne pathogen Listeria monocytogenes, and Staphylococcus aureus. nih.govsemanticscholar.orgresearchgate.net The targeted action against specific pathogens like L. monocytogenes and S. aureus highlights the potential of such narrow-spectrum bacteriocins as biopreservatives in food systems. nih.govsemanticscholar.org The inhibitory effect of rhamnocin 519 is bactericidal against L. monocytogenes. nih.govsemanticscholar.org
The selective targeting of these bacteriocins minimizes the inhibition of beneficial bacteria, including other lactic acid bacteria. nih.govsemanticscholar.org This is a significant advantage over broad-spectrum antimicrobials that can negatively impact the gut microbiota. nih.gov The isolation of bacteriocins with such targeted inhibitory capabilities against food pathogens and spoilage bacteria is a key area of research. nih.gov
**Table 1: Inhibitory Spectrum of Narrow-Spectrum Bacteriocins from *Lactobacillus rhamnosus***
| Bacteriocin | Producing Strain | Inhibited Bacteria | Not Inhibited | Reference |
|---|---|---|---|---|
| Rhamnosin A | L. rhamnosus 68 | Micrococcus lysodeikticus ATCC 4698 | Lactobacillus plantarum 8014, Lactobacillus plantarum 39268 | core.ac.ukresearchgate.net |
| Rhamnocin 519 | L. rhamnosus CJNU 0519 | Lactobacillus acidophilus, Listeria monocytogenes KCTC 3569, Staphylococcus aureus ATCC 14458 | - | nih.govsemanticscholar.orgresearchgate.netgoogle.com |
Broad-Spectrum Potentials of related L. rhamnosus Bacteriocins
In contrast to the targeted action of rhamnosin A, other bacteriocins isolated from different strains of Lactobacillus rhamnosus exhibit a broad-spectrum of antimicrobial activity. sci-hub.sefrontiersin.org These bacteriocins have the potential to inhibit a wider range of both Gram-positive and Gram-negative bacteria, as well as multidrug-resistant pathogens. sci-hub.senih.gov
For instance, a bacteriocin produced by L. rhamnosus L156.4, isolated from the feces of NIH mice, has demonstrated a wide antimicrobial activity spectrum against various human and foodborne pathogens. frontiersin.org Its inhibitory action extends to enteropathogenic Escherichia coli, Bacillus cereus, Staphylococcus aureus, and Listeria monocytogenes, among others. frontiersin.org However, it did not inhibit Lactobacillus acidophilus, Lactobacillus brevis, or other Lactobacillus rhamnosus strains. frontiersin.org The antagonism against Gram-negative bacteria like E. coli, Salmonella Typhimurium, Shigella sonnei, and Klebsiella pneumoniae by this strain may also be attributed to the production of organic acids. frontiersin.org
Similarly, bacteriocins produced by L. rhamnosus BTK 20-12, isolated from traditional Armenian cheese, have shown a broad range of activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant human pathogens. sci-hub.senih.gov Another example is the bacteriocin from L. rhamnosus 1K, which is active against food spoilage and pathogenic bacteria such as Listeria innocua, Staphylococcus aureus, Salmonella typhi, Bacillus cereus, Streptococcus mutans, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net
Bacteriocin ZFM216 from Lacticaseibacillus rhamnosus ZFM216 also displays broad-spectrum activity, inhibiting Gram-positive bacteria like Staphylococcus aureus and Listeria monocytogenes, and Gram-negative bacteria including E. coli, Pseudomonas aeruginosa, and Salmonella cholerae. frontiersin.org
The broad-spectrum nature of these bacteriocins makes them promising candidates for the development of new therapeutic agents to supplement or replace conventional antibiotics, especially in the context of rising multidrug resistance. sci-hub.senih.gov
Table 2: Examples of Broad-Spectrum Bacteriocins from Lactobacillus rhamnosus Strains
| Bacteriocin/Strain | Inhibited Bacteria | Reference |
|---|---|---|
| L. rhamnosus L156.4 | Enteropathogenic E. coli, Bacillus cereus, Staphylococcus aureus, Listeria monocytogenes | frontiersin.org |
| L. rhamnosus BTK 20-12 | Multidrug-resistant Gram-positive and Gram-negative bacteria | sci-hub.senih.gov |
| L. rhamnosus 1K | Listeria innocua, Staphylococcus aureus, Salmonella typhi, Bacillus cereus, Streptococcus mutans, Escherichia coli, Pseudomonas aeruginosa | researchgate.net |
| Bacteriocin ZFM216 | Staphylococcus aureus, Listeria monocytogenes, E. coli, Pseudomonas aeruginosa, Salmonella cholerae | frontiersin.org |
Molecular Mechanisms of Action of Bacteriocin Rhamnosin a
Membrane-Targeting Mechanisms
The primary mode of action for rhamnosin A, characteristic of class IIa bacteriocins, is the permeabilization of the target cell's cytoplasmic membrane. nih.gov This process is initiated by the binding of the bacteriocin (B1578144) to the bacterial cell surface, followed by its insertion into the lipid bilayer, which compromises the membrane's structural and functional integrity.
Cellular Membrane Disruption and Permeabilization
Rhamnosin A compromises the integrity of the cellular membrane, a critical barrier that maintains the distinct intracellular environment necessary for life. The action of similar bacteriocins from L. rhamnosus has been visualized through scanning electron microscopy, which revealed severe deformation of pathogenic cells, leading to the leakage of cytoplasmic contents. nih.govfrontiersin.org This physical breach of the membrane barrier is a direct cause of bacterial cell death.
The process begins with the bacteriocin attaching to the target cell, followed by the insertion of the peptide into the membrane, which leads to permeabilization. nih.gov This disruption allows the uncontrolled passage of ions and small molecules across the membrane, upsetting the carefully maintained electrochemical gradients essential for cellular processes. nih.govmdpi.com
Pore Formation Dynamics and Biophysical Investigations
Rhamnosin A is believed to function as a pore-forming protein, creating channels within the cell membrane. uniprot.org While detailed biophysical studies specifically on rhamnosin A are not extensively documented, its mechanism can be inferred from the well-characterized action of related class IIa bacteriocins. These peptides typically utilize a receptor-mediated mechanism to facilitate pore formation. nih.govresearchgate.net
For many class IIa bacteriocins, the mannose phosphotransferase system (man-PTS), a sugar transporter, serves as a specific receptor on the surface of target cells. nih.govresearchgate.net The binding process is a two-step model:
Electrostatic Attraction: The cationic N-terminal domain of the bacteriocin is initially attracted to the negatively charged phospholipids (B1166683) of the bacterial membrane. researchgate.net
Receptor Docking and Insertion: This initial binding positions the bacteriocin to interact with the man-PTS receptor. This docking event is crucial and facilitates a conformational change, allowing the hydrophobic, amphiphilic C-terminal region of the peptide to insert into the membrane, acting like a wedge to create a pore. nih.govresearchgate.net
This pore formation leads to the dissipation of the proton motive force and the leakage of essential intracellular components. nih.gov The structure of these pores allows for the efflux of ions and small metabolites, leading to the collapse of the cell's energy-generating capacity. nih.gov
Alterations in Intracellular Homeostasis
The formation of pores in the cellular membrane by rhamnosin A triggers a cascade of events that fatally disrupt the intracellular homeostasis of the target bacterium. This includes the inhibition of energy production, loss of essential ions, and the dissipation of the transmembrane potential.
One of the most immediate and critical consequences of membrane permeabilization is the depletion of intracellular adenosine (B11128) triphosphate (ATP). nih.gov ATP synthesis is predominantly driven by the proton motive force (PMF), which is composed of the transmembrane potential and a pH gradient. By forming pores, rhamnosin A dissipates these gradients, effectively uncoupling the process of chemiosmosis. nih.gov
Research on bacteriocin ZFM216, also from Lacticaseibacillus rhamnosus, demonstrated that treatment of susceptible bacteria resulted in a significant decrease in intracellular ATP levels. frontiersin.org This inhibition of ATP synthesis paralyzes numerous cellular activities that are dependent on this energy currency, including metabolic pathways, transport of nutrients, and macromolecular synthesis, leading to cell death.
Table 1: Effect of Bacteriocin ZFM216 on Intracellular ATP Concentration in S. aureus This table is based on data from studies on a similar bacteriocin from L. rhamnosus to illustrate the principle of ATP depletion.
| Treatment Time (min) | ATP Level (Relative Luminescence Units) |
| 0 | ~1,200,000 |
| 5 | ~200,000 |
| 10 | ~150,000 |
| 15 | ~100,000 |
| 20 | ~80,000 |
| 30 | ~50,000 |
The pores created by rhamnosin A allow for the indiscriminate leakage of essential intracellular electrolytes, such as potassium ions (K⁺), and other low-molecular-weight substances. nih.gov This loss disrupts the osmotic balance and ionic gradients that are vital for enzymatic functions and the maintenance of cell turgor.
Conductivity measurements of bacterial suspensions treated with bacteriocin ZFM216 from L. rhamnosus showed a rapid and sharp increase in the conductivity of the external medium. frontiersin.org This directly indicates the efflux of charged molecules (electrolytes) from the cytoplasm into the surrounding environment, confirming the severe damage to the membrane's barrier function.
The transmembrane potential (ΔΨ) is a key component of the proton motive force and is essential for a multitude of cellular functions, including ATP synthesis and active transport. The insertion of rhamnosin A and the subsequent pore formation cause a rapid and complete dissipation of this potential. nih.govnih.gov
Studies using potential-sensitive fluorescent dyes on bacteria treated with bacteriocin ZFM216 from L. rhamnosus have shown an instantaneous decrease in the transmembrane potential difference upon exposure to the bacteriocin. frontiersin.org This collapse of ΔΨ is a definitive indicator of membrane permeabilization and is a primary mechanism through which class II bacteriocins execute their bactericidal effect.
Table 2: Summary of Rhamnosin A's Membrane-Targeting Effects This table summarizes the key molecular events based on the known mechanisms of rhamnosin A and related Class II bacteriocins.
| Mechanism | Description | Consequence for Target Cell |
| Membrane Permeabilization | Disruption of the lipid bilayer integrity. | Leakage of cytoplasmic contents, loss of physical barrier. |
| Pore Formation | Creation of hydrophilic channels through the membrane, often via the man-PTS receptor. | Uncontrolled efflux and influx of ions and metabolites. |
| ATP Synthesis Inhibition | Dissipation of proton motive force (PMF) required for ATP synthase function. | Energy crisis, cessation of metabolic and cellular activities. |
| Electrolyte Leakage | Efflux of intracellular ions like K⁺ into the extracellular medium. | Disruption of osmotic balance and enzymatic function. |
| ΔΨ Dissipation | Collapse of the electrical potential difference across the cytoplasmic membrane. | Loss of PMF, inhibition of transport systems, and ATP synthesis. |
Synergistic Antimicrobial Mechanisms
The efficacy of bacteriocins can be significantly enhanced when used in combination with other antimicrobial agents. mdpi.com This synergy can broaden the spectrum of activity, reduce the required concentration of each compound, and potentially limit the development of antimicrobial resistance. mdpi.comnih.gov
Combining different bacteriocins can result in synergistic or additive antimicrobial effects against pathogenic and food spoilage bacteria. researchgate.netnetjournals.org This enhanced activity often arises from the two bacteriocins having different modes of action or targeting different receptors on the cell surface. For example, a study demonstrated a synergistic effect between nisin and enterocin (B1671362) MT104b in eliminating Staphylococcus aureus. researchgate.netnetjournals.org Similarly, combinations of nisin with pediocin showed synergistic effects against Lactobacillus sakei. researchgate.net An additive effect was observed when nisin was combined with pediocin against Listeria monocytogenes. netjournals.org Such combinations can be more effective than using a single bacteriocin at a higher concentration. researchgate.net
Table 2: Examples of Synergistic Interactions Between Different Bacteriocins
| Bacteriocin Combination | Target Bacteria | Observed Effect | Reference |
|---|---|---|---|
| Nisin + Enterocin MT104b | Staphylococcus aureus | Synergistic | researchgate.netnetjournals.org |
| Nisin + Pediocin | Lactobacillus sakei | Synergistic | researchgate.net |
| Nisin + Pediocin | Listeria monocytogenes | Additive | researchgate.netnetjournals.org |
The antimicrobial activity of bacteriocins can be amplified in the presence of organic acids, such as lactic acid and citric acid. nih.govnih.gov Organic acids can destabilize the outer membrane of Gram-negative bacteria, which typically acts as a barrier to many bacteriocins. frontiersin.org This disruption facilitates the bacteriocin's access to its target site on the cell membrane or within the cell. frontiersin.org Studies have shown that combinations of bacteriocins like pediocin PA-1 or nisin Z with citric and lactic acids result in synergistic or partially synergistic interactions against indicator strains like Listeria ivanovii. nih.govnih.govasm.org This co-action allows for lower concentrations of bacteriocins to be effective, which is beneficial for both economic viability and reducing potential toxicity. nih.govasm.org
Table 3: Examples of Synergistic Co-action of Bacteriocins with Organic Acids
| Bacteriocin | Organic Acid(s) | Target Bacteria | Observed Effect | Reference |
|---|---|---|---|---|
| Microcin J25 | Citric Acid + Lactic Acid | Salmonella Newport | Synergistic | nih.gov |
| Pediocin PA-1 | Citric Acid + Lactic Acid | Listeria ivanovii | Partially Synergistic | nih.govnih.gov |
| Nisin Z | Citric Acid / Lactic Acid | Listeria ivanovii | Partially Synergistic | nih.govnih.govasm.org |
Table of Compounds Mentioned
| Compound Name |
|---|
| Acetic acid |
| Buforin II |
| Citric acid |
| Enterocin MT104b |
| Lactic acid |
| Lantibiotic 481 |
| Lipid II |
| Lysostaphin |
| Microcin J25 |
| Nisin |
| Nisin Z |
| Pediocin |
| Pediocin PA-1 |
| Peptidoglycan |
| Pyrrhocoricin |
Biosynthesis, Genetic Basis, and Regulation of Bacteriocin Rhamnosin a Production
Biosynthetic Pathways and Ribosomal Synthesis
As a member of the class II bacteriocins, rhamnosin A is ribosomally synthesized and post-translationally modified (a RiPP). core.ac.ukfrontiersin.org Unlike extensively modified bacteriocins such as lantibiotics, class II bacteriocins are characterized by their thermal stability and the absence of lanthionine (B1674491) residues. nih.govmdpi.com
The biosynthetic pathway begins with the translation of a structural gene into an inactive precursor peptide, or pre-bacteriocin. nih.gov This precursor consists of two distinct domains:
An N-terminal leader peptide.
A C-terminal propeptide, which will become the mature, active rhamnosin A molecule. nih.gov
The leader peptide guides the pre-bacteriocin to a dedicated transport and processing complex, ensuring it remains inactive within the producer cell's cytoplasm. The removal of this leader sequence is a critical step that occurs concomitantly with the export of the peptide out of the cell, leading to the activation of the bacteriocin (B1578144). asm.orgnih.gov
Genetic Organization of Bacteriocin Operons
The production of class II bacteriocins is orchestrated by a set of genes typically organized into a compact cluster known as an operon. mdpi.comnih.gov This genetic architecture ensures the coordinated expression of all components necessary for bacteriocin synthesis, activity, and self-protection. These operons can be located on either the bacterial chromosome or on plasmids. asm.org A typical class II bacteriocin operon contains a structural gene, an immunity gene, transporter genes, and, in many cases, regulatory genes. mdpi.comnih.gov
The structural gene is the core of the operon, as it contains the primary sequence information for the bacteriocin itself. For rhamnosin A, the complete structural gene has not yet been identified or sequenced. nih.gov However, based on the established model for class II bacteriocins, it is expected to encode a precursor peptide featuring a highly conserved N-terminal leader sequence of the "double-glycine" type. mdpi.comasm.org This leader peptide is characterized by two glycine (B1666218) residues at positions -1 and -2 relative to the cleavage site, which is a recognition motif for its specific processing enzyme. asm.org
To prevent self-intoxication, bacteriocin-producing organisms synthesize a specific immunity protein. The gene encoding this protein is typically located immediately downstream of the structural gene within the operon. nih.gov This close proximity ensures that the immunity protein is always co-expressed with the bacteriocin.
The functional role of the immunity protein is to recognize and neutralize the bacteriocin, protecting the producer cell's membrane. The exact mechanism is not fully understood but is thought to involve the immunity protein binding to a specific membrane-bound receptor or docking protein, thereby preventing the bacteriocin from forming pores or disrupting the membrane potential. nih.gov While the specific immunity gene for rhamnosin A is unknown, genomic analyses of other L. rhamnosus strains have identified sequences belonging to known immunity protein families, such as the Enterocin (B1671362) A immunity family (PF08951), suggesting a potential mechanism for protection. core.ac.uk
The secretion and activation of rhamnosin A are mediated by a dedicated ATP-binding cassette (ABC) transporter system. mdpi.comasm.org The genes for this system are integral components of the bacteriocin operon. This transporter is a sophisticated bifunctional protein complex with two primary roles:
Processing: The ABC transporter possesses an N-terminal proteolytic domain (a peptidase) that specifically recognizes and cleaves the double-glycine-type leader peptide from the pre-bacteriocin. asm.org
Export: The transporter uses the energy from ATP hydrolysis to actively pump the mature, now-active bacteriocin across the cytoplasmic membrane and out of the cell. mdpi.comasm.org
In many class II systems, an additional "accessory protein" is encoded in the operon and is essential for the proper function of the ABC transporter, although its precise role is still under investigation. mdpi.comnih.gov
The expression of many class II bacteriocin operons is tightly controlled by a quorum-sensing mechanism, which allows the bacteria to initiate bacteriocin production only when a sufficient cell density has been reached. This regulation is typically managed by a three-component system encoded within or near the bacteriocin gene cluster. mdpi.com The key genetic elements are:
A gene encoding an Induction Peptide (IP) : A small, secreted peptide that acts as a signaling molecule or pheromone.
A gene encoding a Histidine Protein Kinase (HPK) : A membrane-bound sensor that detects the external concentration of the IP.
A gene encoding a Response Regulator (RR) : A cytoplasmic protein that, when activated, functions as a transcriptional activator for the bacteriocin operon. mdpi.com
Regulatory Mechanisms of Expression
The regulation of rhamnosin A production is presumed to follow the quorum-sensing model common to other class II bacteriocins. This mechanism allows the bacterial population to coordinate a unified antimicrobial attack when it is most advantageous. The process unfolds as follows:
Basal Expression and Secretion: The gene for the induction peptide (IP) is expressed at a low, basal level. The IP is then secreted into the extracellular environment.
Quorum Sensing: As the bacterial population grows, the concentration of the secreted IP in the immediate environment increases.
Signal Transduction: Once the IP concentration reaches a critical threshold, it binds to the external domain of its cognate histidine protein kinase (HPK) receptor on the cell membrane. This binding event triggers the autophosphorylation of the HPK on a conserved histidine residue.
Activation of Response Regulator: The activated HPK transfers the phosphate (B84403) group to a specific aspartate residue on the cytoplasmic response regulator (RR).
Transcriptional Activation: This phosphorylation activates the RR, enabling it to bind to specific promoter sequences within the bacteriocin operon. This binding event recruits RNA polymerase and significantly upregulates the transcription of the entire gene cluster, including the structural gene for rhamnosin A, the immunity gene, and the transporter genes. mdpi.com This results in a rapid, large-scale production and secretion of the active bacteriocin.
Quorum Sensing Systems and Autoinducing Peptides
The production of bacteriocins, including rhamnosin A, is a tightly regulated process often governed by a cell-to-cell communication system known as quorum sensing (QS). nih.govmdpi.com This system allows bacteria to monitor their population density and coordinate gene expression in a collective manner. youtube.com The mechanism relies on the production, release, and detection of small signaling molecules called autoinducing peptides (AIPs). nih.govyoutube.com
In many lactic acid bacteria, the QS system is a key regulator of bacteriocin synthesis. nih.gov As the bacterial population grows, the extracellular concentration of AIPs increases. youtube.com Once a critical threshold concentration is reached, these peptides bind to specific receptors on the bacterial cell surface. youtube.comnih.gov This binding event initiates a signaling cascade that ultimately leads to the upregulation of genes responsible for bacteriocin production. youtube.comyoutube.com
The core components of this signaling pathway often involve a two-component system, which typically includes a transmembrane histidine kinase that acts as the AIP sensor and a corresponding response regulator. youtube.comvt.edu When the AIP binds to the histidine kinase, it triggers a series of phosphorylation events that activate the response regulator. youtube.com This activated protein then functions as a transcription factor, binding to specific DNA sequences to modulate the expression of target genes, including those in the bacteriocin operon. youtube.comnih.gov This density-dependent regulation ensures that bacteriocins are produced primarily at high cell densities, when their antimicrobial activity would be most effective for competing against other microorganisms for resources.
Environmental and Nutritional Modulators of Production
The synthesis of rhamnosin A is significantly influenced by various environmental and nutritional factors that modulate the underlying gene expression pathways.
Impact of pH and Temperature on Gene Expression
The pH of the growth medium and the incubation temperature are critical physical parameters that affect not only the growth of Lactobacillus rhamnosus but also the expression of its genes and the stability of the produced bacteriocin. Studies on various L. rhamnosus strains have demonstrated that the antimicrobial activity of their bacteriocins is maintained over a broad pH range, often from 3.0 to 9.0. frontiersin.org Specifically, some bacteriocins from L. rhamnosus exhibit optimal activity under weakly acidic conditions (pH 3.0 to 6.0). nih.gov
Temperature also plays a crucial role. Bacteriocins like rhamnosin A are noted for their heat stability, retaining biological activity even after treatments at high temperatures, such as 95°C to 100°C. nih.govnih.gov However, the expression of the genes responsible for production is more sensitive. Research on L. rhamnosus has shown that changes in both temperature and pH can trigger stress responses, leading to altered expression of specific genes, including those related to energy metabolism (atpA) and protein folding (groEL, hrcA), which can indirectly influence bacteriocin synthesis. nih.gov While direct data on rhamnosin A gene expression is specific, studies on similar bacteriocins like plantaricin show that temperature and initial pH significantly affect the transcription of their respective pln genes. mdpi.com Optimal growth temperatures for L. rhamnosus, typically around 37°C, are often conducive to bacteriocin production. frontiersin.org
| Factor | Condition | Observation on Bacteriocin/Gene Expression | Reference(s) |
| pH | 3.0 - 9.0 | Antimicrobial activity of L. rhamnosus bacteriocin is maintained. | frontiersin.org |
| 3.0 - 6.0 | Better antibacterial activity observed for some L. rhamnosus bacteriocins. | nih.gov | |
| Temperature | 95°C - 100°C | Rhamnosin A and other L. rhamnosus bacteriocins remain biologically active. | nih.govnih.gov |
| Fluctuating | Expression of stress-related genes (groEL, hrcA, atpA) is altered in L. rhamnosus. | nih.gov |
Influence of Carbon Sources and Other Medium Components
The composition of the growth medium, particularly the available carbon sources and other essential nutrients, has a profound impact on the production of rhamnosin A. The choice of carbon source can influence both bacterial growth and metabolic pathways leading to bacteriocin synthesis. mdpi.com Glucose is a commonly used carbon source that supports robust growth of L. rhamnosus. nih.govnih.gov However, studies have shown that other carbohydrates, such as fructose, can also be utilized and may alter cellular processes like biofilm formation. frontiersin.org The optimization of medium components is crucial for maximizing yield.
Beyond the primary carbon source, other medium components are vital. Nitrogen sources, such as yeast extract, meat extract, and peptones, provide the necessary amino acids and peptides for protein synthesis, including the bacteriocin itself. nih.govmdpi.com Specific ions and growth factors also play a role. For instance, response surface methodology studies have identified components like sodium pyruvate, potassium phosphate, ammonium (B1175870) citrate, and sodium acetate (B1210297) as significant for enhancing the biomass of L. rhamnosus. nih.gov The presence of certain vitamins and minerals, like manganese sulfate (B86663), is also often required for optimal production. mdpi.com De Man, Rogosa, and Sharpe (MRS) broth is a standard medium for cultivating Lactobacillus species, but modifications to its composition, such as adjusting the concentrations of glucose and yeast extract, can lead to significantly higher bacteriocin yields. nih.govmdpi.com
| Medium Component | Role/Effect on L. rhamnosus | Reference(s) |
| Carbon Sources | Glucose, Fructose, Lactose | Primary energy source; influences growth, metabolic pathways, and biofilm formation. |
| Nitrogen Sources | Yeast Extract, Meat Extract, Peptone | Provides amino acids and precursors for protein and bacteriocin synthesis. |
| Mineral Agents | Potassium Phosphate, Sodium Acetate, Ammonium Citrate, Manganese Sulfate | Essential for growth and metabolic activity; can significantly enhance biomass and production. |
| Growth Factors | Vitamins, Tween 80 | Cofactors for enzymatic reactions and maintenance of cell membrane integrity. |
Role of Specific Metabolites (e.g., Acetate)
Specific metabolites produced during fermentation can act as signaling molecules that modulate bacteriocin synthesis. Acetate, a short-chain fatty acid, has been identified as a key activator of bacteriocin production in several Lactobacillus species, including L. rhamnosus. nih.govnih.gov The addition of acetate to the growth medium has been shown to increase the yield of bacteriocins such as rhamnosin B, a related compound, by over 27%. nih.gov
The mechanism by which acetate enhances production is linked to the regulation of quorum sensing and energy metabolism. researchgate.netmdpi.com Acetate can activate the kinase activity of specific histidine kinases involved in the bacteriocin regulatory pathway. nih.govnih.gov This activation leads to an upregulation of the genes responsible for bacteriocin synthesis. researchgate.net The phenomenon, sometimes referred to as an "acetate switch," suggests that as fermentation progresses and acetate accumulates, it signals the bacterial population to increase the production of antimicrobial peptides, likely as a competitive strategy. mdpi.com This indicates a strong correlation between the central carbon metabolism (which produces acetate) and the regulatory networks controlling bacteriocin synthesis. mdpi.com
Histidine Kinase Signaling Pathways
Histidine kinase signaling pathways are central to the regulation of rhamnosin A production, translating extracellular and intracellular signals into a specific gene expression response. These pathways are the core of the two-component signal transduction systems (TCSs) that are widespread in bacteria. nih.govprinceton.edu A typical TCS consists of a sensor histidine kinase (HK) and a cognate response regulator (RR). semanticscholar.org
In the context of bacteriocin regulation, the histidine kinase often functions as the receptor for signals such as AIPs (in quorum sensing) or metabolites like acetate. youtube.comnih.gov Upon sensing a specific stimulus, the HK undergoes autophosphorylation on a conserved histidine residue, using ATP as the phosphate donor. semanticscholar.orgmdpi.com The phosphoryl group is then transferred to a conserved aspartate residue on the response regulator protein. vt.edu
This phosphorylation activates the response regulator, which then typically acts as a transcriptional regulator, binding to promoter regions of target genes to either activate or repress their transcription. nih.gov For rhamnosin A, this pathway directly links environmental cues to the synthesis machinery. Research has specifically identified that acetate activates the kinase activity of the histidine kinase HpK3, which in turn regulates the synthesis of rhamnosin B. nih.govnih.gov This demonstrates a direct molecular link between a metabolic signal (acetate) and the activation of a specific histidine kinase pathway to control bacteriocin production in L. rhamnosus.
Bacteriocin Resistance Mechanisms in Target Microorganisms
Enzymatic Inactivation by Peptidases
One of the primary ways bacteria can resist the action of antimicrobial peptides is through enzymatic degradation. nih.govnih.gov Because bacteriocins are proteinaceous, they are susceptible to cleavage by proteases and peptidases produced by target bacteria. nih.gov This mechanism effectively inactivates the bacteriocin (B1578144) before it can reach its cellular target. For instance, studies on various bacteriocins have shown that resistance can be conferred by bacterial enzymes like elastase and metalloproteases. nih.govresearchgate.net While direct evidence of peptidase-mediated inactivation of rhamnosin A is not extensively documented, it is a plausible mechanism of resistance given its peptide nature. core.ac.uk
Modifications in Target Molecules
A common and significant mechanism of resistance involves alterations in the bacterial cell surface, which prevents the bacteriocin from binding to its target receptor. nih.govcrstoday.com Many Class IIa bacteriocins, which are structurally related to rhamnosin A, utilize the mannose phosphotransferase system (Man-PTS) as a receptor on the surface of target cells like Listeria monocytogenes and Enterococcus faecium. nih.govasm.orgnih.gov
Resistance frequently arises from the downregulation of genes encoding the Man-PTS, effectively reducing the number of binding sites for the bacteriocin. nih.govmicrobiologyresearch.orgasm.org In some cases, mutations within the Man-PTS genes can also lead to a resistant phenotype. microbiologyresearch.org This alteration of the target molecule is a highly effective strategy for bacteria to evade bacteriocin activity. crstoday.com Other modifications can include changes in the cell membrane's lipid composition, which may interfere with the bacteriocin's ability to insert itself and form pores. nih.govmicrobiologyresearch.org
Table 1: Examples of Target Molecule Modifications Leading to Bacteriocin Resistance
| Target Organism | Bacteriocin Class | Target Molecule | Modification Leading to Resistance |
| Listeria monocytogenes | Class IIa | Mannose phosphotransferase system (Man-PTS) | Downregulation of Man-PTS gene expression. nih.govmicrobiologyresearch.orgmicrobiologyresearch.org |
| Enterococcus faecalis | Class IIa | Mannose phosphotransferase system (Man-PTS) | Interruption of the rpoN gene, which is involved in the expression of the Man-PTS. nih.gov |
| Lactococcus lactis | Lactococcin A (Class IIc) | Mannose phosphotransferase system (Man-PTS) | Reduced Man-PTS gene expression. nih.govasm.org |
| Enterococcus faecium | Class IIa | Mannose phosphotransferase system (Man-PTS) | Disruption of a specific Man-PTS. asm.org |
Immune Mimicry Systems and Orphan Immunity Genes
Bacteria that produce bacteriocins have a built-in self-protection mechanism involving immunity proteins. dntb.gov.ua These proteins specifically recognize and neutralize the bacteriocin, preventing self-intoxication. researchgate.net Resistance in a target (non-producing) strain can occur through a phenomenon known as immune mimicry. researchgate.net This happens when a non-producing strain acquires the immunity gene corresponding to a specific bacteriocin.
This acquisition can happen through horizontal gene transfer. Furthermore, "orphan" immunity genes, which are immunity genes found in the absence of a corresponding bacteriocin structural gene, can also confer resistance. nih.gov These isolated immunity genes can provide cross-immunity against different but related bacteriocins, serving as a protective mechanism for the bacterial cell. nih.gov
Efflux Pump Contributions to Resistance
Efflux pumps are transmembrane proteins that actively transport a wide variety of substances, including antimicrobial agents, out of the bacterial cell. nih.govreactgroup.org This mechanism prevents the intracellular accumulation of the antimicrobial compound to toxic levels. mdpi.com The role of efflux pumps in resistance to various antibiotics is well-established, and they are also implicated in resistance to bacteriocins. acs.orgmdpi.com
Multidrug resistance (MDR) efflux pumps, such as those from the ATP-binding cassette (ABC) and Resistance-Nodulation-Cell Division (RND) families, can recognize and export a broad range of substrates. mdpi.comacs.org In Gram-negative bacteria, efflux pumps like CmeABC have been shown to contribute to resistance against certain bacteriocins. asm.org By actively pumping out bacteriocins, these systems serve as a crucial line of defense for the bacterial cell. mdpi.com
Development of Resistance in Response to Bacteriocin Exposure
Bacteria can develop resistance to bacteriocins relatively quickly upon exposure. The frequency of resistance development can vary significantly depending on the bacteriocin and the target species, with reported frequencies ranging from 10⁻² to 10⁻⁹. nih.gov For Class IIa bacteriocins, resistance in Listeria monocytogenes can occur at frequencies between 10⁻³ and 10⁻⁶. nih.gov
Spontaneous mutations are a key driver in the development of acquired resistance. crstoday.com Continuous exposure to a bacteriocin creates a selective pressure that favors the survival and proliferation of resistant mutants. nih.gov For instance, studies have shown that spontaneous mutants of L. monocytogenes resistant to pediocin (a Class IIa bacteriocin) arise at a frequency of approximately 1 x 10⁻⁴ to 1 x 10⁻⁵. nih.gov The stability of this acquired resistance can vary; in some cases, it is stable, while in others, it may be lost in the absence of the bacteriocin. nih.gov
Table 2: Frequency of Spontaneous Resistance Development to Bacteriocins
| Target Organism | Bacteriocin | Frequency of Resistance |
| Listeria monocytogenes | Pediocin PA-1 | 1 × 10⁻⁴ to 1 × 10⁻⁵ nih.gov |
| Listeria monocytogenes | Nisin A | <10⁻⁹ to 10⁻⁵ nih.gov |
| Various Gram-positive organisms | Nisin A | 10⁻⁸ to 10⁻² nih.gov |
| Listeria monocytogenes | Class IIa bacteriocins | 10⁻⁴ to 10⁻⁹ nih.govasm.org |
Advanced Research Methodologies and Techniques for Bacteriocin Rhamnosin a Studies
Molecular Biology Techniques
Molecular biology techniques are fundamental to the study of rhamnosin A, enabling the detection and analysis of the genes responsible for its production.
Polymerase Chain Reaction (PCR) is a pivotal technique for the rapid detection of bacteriocin-related structural genes. While specific PCR primers for rhamnosin A are not extensively detailed in the available literature, the general approach involves designing primers that target conserved regions of bacteriocin (B1578144) genes. A 'bacteriocin PCR array' approach has been successfully used to identify structural genes for various bacteriocins in lactic acid bacteria. nih.gov This method utilizes the homology at the 5'- and 3'-ends of different bacteriocin structural genes, allowing for the amplification of even uncharacterized bacteriocin genes. nih.gov Successful amplification, confirmed by methods such as melting curve analysis and agarose (B213101) gel electrophoresis, provides a rapid means to screen for the presence of bacteriocin genes, including potentially that of rhamnosin A, in different bacterial strains. nih.gov
Gene sequencing is crucial for the definitive identification of bacteriocin-producing strains and for detailed analysis of the bacteriocin genes themselves. The 16S rRNA gene is widely used for the initial identification of bacterial species, including strains of Lactobacillus rhamnosus that produce rhamnosin A. oup.commdpi.comnih.gov
Once a potential producer strain is identified, whole-genome sequencing provides a comprehensive view of its genetic makeup. Comparative genomics, which involves comparing the genome sequences of different strains, has proven to be a powerful tool. For instance, a comparative genomic analysis of 100 Lactobacillus rhamnosus strains revealed significant genomic diversity and plasticity. nih.govplos.org Such studies can identify specific genes and gene clusters associated with bacteriocin production. In the case of Lactobacillus rhamnosus GG, a putative type IIb bacteriocin operon spanning 8.7-kb was identified, encoding all the necessary components for bacteriocin synthesis, export, and immunity. nih.gov While this specific operon may not be identical to that of rhamnosin A, the methodology is directly applicable to studying its genetic basis. By comparing the genomes of rhamnosin A producing and non-producing strains, researchers can pinpoint the genetic determinants of its production.
Bioinformatic Approaches for Prediction and Analysis
Bioinformatic tools have become indispensable in the modern study of bacteriocins, allowing for the efficient prediction and analysis of bacteriocin-related genes and proteins from genomic data.
In silico prediction tools play a critical role in the initial identification of putative bacteriocin genes from genome sequences. One of the most prominent tools in this area is BAGEL (BActeriocin GEnome mining tooL). researchgate.netperbiol.or.idbio.tools This software scans genomic data for open reading frames (ORFs) that have homology to known bacteriocins or are located near genes typically associated with bacteriocin production, such as those for transport and immunity proteins. perbiol.or.idnih.gov For example, in a study of Lactobacillus rhamnosus L156.4, BAGEL3 was used to predict conserved genes associated with bacteriocin synthesis, leading to the identification of an ORF with homology to a prebacteriocin gene from L. rhamnosus GG. nih.govresearchgate.net This highlights the power of BAGEL in identifying novel bacteriocin candidates for further experimental validation.
Following the in silico prediction of bacteriocin genes, genome annotation and database utilization are essential for their detailed characterization. Annotation pipelines such as the NCBI Prokaryotic Genome Automatic Annotation Pipeline (PGAAP) and the Rapid Annotation using Subsystem Technology (RAST) server are used to assign functions to predicted genes. nih.govresearchgate.net These tools were employed in the analysis of the Lactobacillus rhamnosus L156.4 genome to annotate the draft genome and identify genes related to bacteriocin synthesis. nih.govresearchgate.net
The Basic Local Alignment Search Tool (BLAST) is another fundamental tool used to compare predicted protein sequences against extensive public databases like Uniprot. nih.gov This allows researchers to identify similarities to known bacteriocins and other proteins, providing insights into potential function and classification. For instance, a BLASTp search of a predicted bacteriocin from L. rhamnosus L156.4 revealed homology to the Enterocin (B1671362) A superfamily. nih.govresearchgate.net The N-terminal sequence of rhamnosin A, when analyzed using BLAST, showed no significant similarity with other sequences in the nonredundant protein sequence database, suggesting its novelty. oup.comcore.ac.uknih.gov
The following table summarizes the key bioinformatic tools and their applications in the study of rhamnosin A and related bacteriocins:
| Tool/Database | Application in Bacteriocin Research | Example from Research |
|---|---|---|
| BAGEL | In silico prediction of putative bacteriocin gene clusters. | Used to identify a putative prebacteriocin gene in Lactobacillus rhamnosus L156.4. nih.govresearchgate.net |
| PGAAP | Automatic annotation of prokaryotic genomes. | Utilized for the annotation of the Lactobacillus rhamnosus L156.4 draft genome. nih.govresearchgate.net |
| RAST | Rapid annotation of genomes using subsystem technology. | Employed alongside PGAAP for the annotation of the Lactobacillus rhamnosus L156.4 genome. nih.govresearchgate.netresearchgate.net |
| BLAST | Comparison of nucleotide or protein sequences against public databases. | Used to analyze the N-terminal sequence of rhamnosin A and to identify homology of predicted bacteriocins to known protein families. oup.comcore.ac.uknih.govnih.gov |
Microscopic and Imaging Techniques for Cellular Effects
Understanding the mechanism of action of rhamnosin A involves visualizing its effects on the cellular structure of target bacteria. Advanced microscopic techniques provide direct evidence of the cellular damage caused by the bacteriocin.
Scanning Electron Microscopy (SEM) is a powerful tool for observing the surface morphology of bacterial cells. In a study on a bacteriocin produced by Lacticaseibacillus rhamnosus ZFM216, SEM was used to visualize the effect of the bacteriocin on Staphylococcus aureus. The images revealed that the treated bacterial cells were severely deformed, with obvious changes to the cell structure, indicating membrane damage and leakage of intracellular contents. frontiersin.org This methodology is directly applicable to studying the cellular effects of rhamnosin A on susceptible bacteria. The inhibitory action of rhamnosin A against Micrococcus lysodeikticus was found to be bacteriostatic rather than bacteriolytic or bactericidal, and SEM could be employed to visualize any subtle morphological changes associated with this bacteriostatic effect. oup.comcore.ac.uknih.gov
Atomic Force Microscopy (AFM) is another high-resolution imaging technique that can be used to study the effects of bacteriocins on target cells. researchgate.net AFM can provide detailed topographical information about the cell surface, allowing for the visualization of pore formation, vesiculation, and cellular collapse induced by bacteriocins. researchgate.net While specific AFM studies on rhamnosin A are not prominent, the technique offers a promising avenue for future research to gain a more detailed understanding of its mode of action at the single-cell level.
The following table outlines the microscopic techniques and their potential applications in elucidating the cellular effects of rhamnosin A:
| Microscopic Technique | Observed Cellular Effects | Relevance to Rhamnosin A Studies |
|---|---|---|
| Scanning Electron Microscopy (SEM) | Severe deformation, changes in cell structure, membrane damage, leakage of intracellular contents. frontiersin.org | Can be used to visualize the morphological changes in susceptible bacteria upon treatment with rhamnosin A. |
| Atomic Force Microscopy (AFM) | Pore formation, vesiculation, cellular collapse. researchgate.net | Offers a high-resolution method to investigate the detailed mechanism of action of rhamnosin A on the bacterial cell surface. |
Scanning Electron Microscopy (SEM) for Morphological Changes
Scanning Electron Microscopy (SEM) is a critical technique for elucidating the effects of bacteriocins on the morphology of target bacterial cells. This method provides high-resolution, three-dimensional images of the cell surface, revealing the physical damage inflicted by antimicrobial peptides. When bacterial pathogens are treated with bacteriocins produced by Lactobacillus rhamnosus, SEM analysis consistently demonstrates significant alterations to the cell envelope.
Research on a bacteriocin from Lacticaseibacillus rhamnosus ZFM216 showed that treatment caused severe morphological changes in Staphylococcus aureus D48. frontiersin.org The cells appeared severely deformed, and the cell membrane exhibited obvious shrinkage. frontiersin.org Furthermore, the formation of pores on the membrane surface was observed, leading to the leakage of intracellular contents. frontiersin.orgresearchgate.net These observations suggest that the primary mode of action involves the disruption of the cell membrane. Analysis using SEM has revealed cell pores, deformation, and shrinkage on the surface of susceptible bacteria after treatment with bacteriocins. researchgate.net Such visible damage confirms the bacteriocin's ability to compromise the structural integrity of the bacterial cell wall and membrane, ultimately leading to cell death. frontiersin.org
Table 1: Morphological Changes Observed by SEM in S. aureus Treated with Bacteriocin ZFM216
| Observed Morphological Change | Description | Reference |
| Severe Deformation | The overall shape of the bacterial cells was significantly altered and distorted compared to untreated control cells. | frontiersin.org |
| Membrane Shrinkage | The cytoplasmic membrane was observed to pull away from the cell wall, indicating loss of turgor pressure and cellular content. | frontiersin.org |
| Pore Formation | Visible holes or pores appeared on the cell surface, disrupting the membrane barrier. | frontiersin.org |
| Electrolyte Leakage | The formation of pores resulted in the leakage of intracellular electrolytes out of the cell. | frontiersin.org |
Transmission Electron Microscopy (TEM) for Internal Structure Analysis
Transmission Electron Microscopy (TEM) offers a higher resolution than SEM, enabling the visualization of the internal ultrastructure of bacterial cells. This technique is invaluable for analyzing the precise subcellular damage caused by bacteriocins. TEM allows researchers to observe cross-sections of bacterial cells, providing a clear view of the cytoplasmic membrane, peptidoglycan layer, cytoplasm, and other internal components. nih.govfrontiersin.org
By comparing TEM images of untreated bacteria with those treated with antimicrobial agents, researchers can identify specific changes in the internal structure. frontiersin.org For instance, TEM can reveal damage to the cell membrane, disorganization of cytoplasmic contents, and alterations in the cell wall thickness. frontiersin.orgresearchgate.net This method has been instrumental in studying the effects of various antimicrobial compounds on the ultrastructure of both Gram-positive and Gram-negative bacteria. nih.govfrontiersin.org While specific TEM studies on rhamnosin A are not detailed in the provided sources, the technique is fundamental in bacteriocin research to confirm that the mode of action involves the disruption of the cell envelope and to observe the resulting internal chaos that leads to cell death. researchgate.net The application of TEM can confirm whether a bacteriocin causes pore formation, leading to the leakage of cytoplasmic materials, or if it interferes with other intracellular processes.
Physiological and Biochemical Assays
Membrane Integrity Assays (e.g., Conductivity, ATP Leakage)
Physiological and biochemical assays are essential for quantifying the extent of membrane damage caused by bacteriocins. These assays provide functional evidence to support the morphological observations from microscopy. Two common methods are the measurement of electrical conductivity and the detection of extracellular ATP.
A study on bacteriocin ZFM216, produced by Lacticaseibacillus rhamnosus, demonstrated its disruptive effect on the membrane of S. aureus D48. frontiersin.org Upon treatment with the bacteriocin, the electrical conductivity of the bacterial suspension increased sharply within the first 5 minutes and then remained stable at a high level. frontiersin.org This rapid increase in conductivity indicates that the bacteriocin compromises the cell membrane, causing a significant leakage of intracellular ions and other electrolytes into the surrounding medium. frontiersin.org
Furthermore, the same study measured the concentration of ATP outside the bacterial cells. Healthy cells maintain a high concentration of ATP internally. researchgate.net Following treatment with bacteriocin ZFM216, the level of extracellular ATP decreased, suggesting that the bacteriocin inhibits intracellular ATP synthesis and causes its leakage, disrupting the cell's energy metabolism and leading to death. frontiersin.org
Table 2: Effect of Bacteriocin ZFM216 on Membrane Integrity of S. aureus D48
| Assay | Observation | Implication | Reference |
| Conductivity Measurement | Sharp increase in the conductivity of the cell suspension within 5 minutes. | Disruption of the cell membrane leading to the leakage of intracellular electrolytes. | frontiersin.org |
| ATP Leakage Assay | Decrease in cellular ATP levels. | Inhibition of ATP synthesis and leakage of ATP from the cytoplasm, indicating compromised membrane integrity. | frontiersin.org |
Transmembrane Potential Measurements
The bacterial cytoplasmic membrane maintains a transmembrane potential (ΔΨ), which is crucial for various cellular functions, including ATP synthesis and active transport. Many bacteriocins, particularly those that form pores, disrupt this potential. The dissipation of the membrane potential is a key indicator of the bactericidal mechanism.
The effect of bacteriocin ZFM216 from L. rhamnosus on the transmembrane potential of S. aureus D48 was investigated. frontiersin.org The results showed that the addition of the bacteriocin caused an instantaneous decrease in the transmembrane potential difference (ΔΨ). frontiersin.org This rapid depolarization of the cell membrane is a direct consequence of the formation of pores or channels by the bacteriocin, which allows for the uncontrolled flow of ions across the membrane, thereby dissipating the electrochemical gradient. This action disrupts the proton motive force, a critical component of cellular energy production, ultimately leading to cell death. frontiersin.org
Table 3: Impact of Bacteriocin ZFM216 on Transmembrane Potential of S. aureus D48
| Assay | Finding | Mechanism of Action | Reference |
| Transmembrane Potential (ΔΨ) Measurement | Instantaneous decrease in the transmembrane potential difference. | The bacteriocin disrupts the membrane, causing ion leakage and dissipation of the proton motive force. | frontiersin.org |
Production and Bioprocess Optimization Strategies
Fermentation Process Control
The efficient production of bacteriocins like rhamnosin A is highly dependent on the optimization of fermentation conditions. Controlling key process parameters is crucial for maximizing the yield and activity of the bacteriocin produced by Lactobacillus rhamnosus. frontiersin.orgnih.gov The growth of the bacterium and its production of antimicrobial peptides are significantly influenced by the physicochemical environment of the culture medium. mdpi.com
Key parameters that are typically optimized include pH, temperature, and medium composition. nih.govmdpi.com For a bacteriocin produced by Lactobacillus rhamnosus CW40, maximum production was observed at a temperature of 37°C and a pH of 7. frontiersin.org Similarly, studies on other L. rhamnosus strains have shown that controlling the pH during fermentation is critical; for instance, maintaining a constant pH of 4.7 was found to be optimal for the growth of L. rhamnosus LS-8. nih.gov The composition of the fermentation medium, including the choice of carbon and nitrogen sources (e.g., whey powder, corn steep liquor), also plays a vital role in enhancing bacteriocin yield. nih.gov By carefully controlling these factors in a bioreactor, it is possible to achieve high-density cell cultures and, consequently, a higher concentration of the desired bacteriocin. nih.govdtic.mil
Table 4: Optimized Fermentation Parameters for Bacteriocin Production by L. rhamnosus
| Parameter | Optimal Condition | Strain Reference | Reference |
| Temperature | 37°C | L. rhamnosus CW40 | frontiersin.org |
| pH | 7.0 | L. rhamnosus CW40 | frontiersin.org |
| Fermentation pH Control | Constant at 4.7 | L. rhamnosus LS-8 | nih.gov |
| Stirrer Speed | 200 rpm | L. rhamnosus LS-8 | nih.gov |
Prospective Research Trajectories and Academic Significance of Bacteriocin Rhamnosin a
Elucidation of Complete Structural-Functional Relationships
A foundational trajectory for future research is the complete elucidation of the relationship between the structure of rhamnosin A and its biological function. Initial characterization of rhamnosin A from L. rhamnosus strain 68 revealed it to be a peptide with a molecular mass of 6433.8 Da and an isoelectric point of 9.8. nih.gov It is known to be sensitive to proteolytic enzymes such as pepsin and trypsin, but stable under heat treatment (95°C for 30 minutes), which are characteristic features of class II bacteriocins. nih.gov
While the N-terminal sequence has been partially identified, it shows no significant similarity to other known protein sequences, suggesting a novel structure. nih.gov Future research must focus on determining the complete amino acid sequence and the three-dimensional structure of rhamnosin A. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography will be instrumental in this endeavor. Understanding the precise folding of the peptide is essential for identifying key functional domains, such as the regions responsible for receptor binding and membrane insertion, which dictate its antimicrobial activity. This detailed structural information will provide a roadmap for targeted modifications and the rational design of synthetic analogs with enhanced properties.
The mode of action has been described as bacteriostatic rather than bactericidal at the concentrations studied, meaning it inhibits bacterial growth without killing the cells. nih.gov A deeper investigation into its mechanism, including the identification of specific cellular receptors and the precise nature of its interaction with the target cell membrane, remains a critical gap in the current knowledge.
Comprehensive Characterization of Antimicrobial Spectra
Defining the full range of microbial species susceptible to rhamnosin A is a critical research objective. The initially characterized rhamnosin A from L. rhamnosus 68 demonstrated a relatively narrow spectrum of activity, inhibiting Micrococcus lysodeikticus but not affecting other lactic acid bacteria such as Lactobacillus plantarum. nih.gov
However, other bacteriocins produced by different strains of L. rhamnosus have shown varied spectra, suggesting that the antimicrobial range may be strain-specific. For instance, a bacteriocin (B1578144) from L. rhamnosus CJNU 0519, named rhamnocin 519, exhibits a narrow spectrum that includes the significant foodborne pathogens Listeria monocytogenes and Staphylococcus aureus. nih.gov In contrast, a bacteriocin isolated from Lacticaseibacillus rhamnosus ZFM216 was found to have a broad spectrum, with activity against both Gram-positive bacteria (S. aureus, L. monocytogenes) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa, Salmonella cholerae). frontiersin.org
Future research should involve systematic screening of rhamnosin A against a wide array of clinically relevant pathogens, including multidrug-resistant strains, as well as food spoilage organisms. Determining the minimum inhibitory concentration (MIC) for each susceptible species is essential for quantifying its potency. This comprehensive characterization will be vital for identifying the most promising clinical and industrial applications for rhamnosin A.
Table 1: Antimicrobial Spectra of Bacteriocins from L. rhamnosus Strains
Bacteriocin (Strain) Spectrum Type Inhibited Organisms (Examples) Reference Rhamnosin A (strain 68) Narrow Micrococcus lysodeikticus core.ac.uk Rhamnocin 519 (strain CJNU 0519) Narrow Listeria monocytogenes, Staphylococcus aureus, Lactobacillus acidophilus nih.gov Bacteriocin ZFM216 (strain ZFM216) Broad S. aureus, L. monocytogenes, E. coli, P. aeruginosa, S. cholerae frontiersin.org
Investigation of Novel Biosynthesis and Regulation Pathways
Understanding how L. rhamnosus produces and regulates rhamnosin A is crucial for optimizing its production for commercial and therapeutic purposes. Bacteriocins are ribosomally synthesized, and their production is governed by specific gene clusters. mdpi.com For class II bacteriocins, these clusters typically include the structural gene encoding a pre-peptide, along with genes for immunity proteins (to protect the producer cell) and an ABC transporter system responsible for processing and secreting the mature bacteriocin. researchgate.net
The regulation of bacteriocin production is often linked to cell density through a quorum-sensing (QS) system. frontiersin.org This system typically involves a secreted induction peptide that, upon reaching a critical concentration, activates a two-component regulatory system to upregulate the expression of the bacteriocin gene cluster. frontiersin.org
Prospective research must focus on identifying and characterizing the complete biosynthetic gene cluster for rhamnosin A in L. rhamnosus strain 68. This involves genome sequencing and bioinformatic analysis to locate the relevant genes. researchgate.net Subsequent functional studies, including gene knockout and expression analysis, will be necessary to confirm the role of each component in the biosynthesis, secretion, and regulation pathway. Unraveling these mechanisms could enable the genetic engineering of hyper-producing strains, facilitating large-scale, cost-effective production of rhamnosin A.
Engineering of Bacteriocin Rhamnosin A for Enhanced Properties
Bioengineering offers a promising avenue for improving the natural properties of rhamnosin A to better suit specific applications. While research on the direct engineering of rhamnosin A is still in its infancy, studies on other bacteriocins, particularly nisin, have established a clear precedent for this approach. nih.gov The primary goals of engineering bacteriocins include enhancing antimicrobial potency, broadening the activity spectrum (especially against Gram-negative bacteria), and improving stability and solubility under physiological conditions. nih.gov
Future research trajectories for rhamnosin A should explore protein engineering techniques such as site-directed mutagenesis. By substituting specific amino acids, Guided by the eventual full structural-functional data, it may be possible to create variants with enhanced characteristics. For example, increasing the net positive charge could improve interaction with negatively charged bacterial membranes, while modifying hydrophobic regions might enhance its pore-forming ability.
Furthermore, chemical modification presents another strategy. nih.gov Conjugating rhamnosin A with other molecules, such as cell-penetrating peptides or chelating agents, could help it overcome the outer membrane barrier of Gram-negative bacteria, thereby expanding its antimicrobial spectrum.
Development of Advanced Delivery Systems
For rhamnosin A to be effective as a therapeutic agent, particularly for internal applications, it must be protected from degradation in the human body and delivered effectively to the site of infection. The peptide's susceptibility to digestive proteases like trypsin means that oral delivery would require a protective carrier system. nih.gov
A significant area for future research is the design and development of advanced delivery systems for rhamnosin A. Microencapsulation is a leading technology in this field, with various biocompatible materials being explored to protect sensitive compounds. nih.gov Research on encapsulating the probiotic organism L. rhamnosus GG has demonstrated the utility of milk protein-based systems and other polymers like alginate to enhance viability and protect against harsh conditions. nih.govnih.gov
These technologies could be adapted for rhamnosin A. Developing formulations such as solid lipid nanoparticles, liposomes, or polymer-based microcapsules could shield the bacteriocin from enzymatic degradation in the gastrointestinal tract and allow for controlled, targeted release. nih.gov Such delivery systems would be critical for translating the antimicrobial potential of rhamnosin A into viable therapeutic applications.
Exploration of this compound as a Basis for Novel Antimicrobial Agents
The unique properties of rhamnosin A position it as a strong candidate for development into novel antimicrobial agents, addressing the urgent global challenge of antibiotic resistance. mdpi.com Its proteinaceous nature means it is likely to be degraded in the body, potentially reducing the risk of long-term residue accumulation associated with conventional antibiotics. Furthermore, the targeted action of some bacteriocins may reduce the disruptive impact on the host's beneficial microbiota compared to broad-spectrum antibiotics. nih.gov
Future research should focus on preclinical and clinical studies to evaluate its efficacy. Bacteriocins from L. rhamnosus have already been investigated for their ability to control infections in models of knee implants, demonstrating their potential in clinical settings. nih.gov
Beyond its antibacterial properties, preliminary research has indicated that recombinant rhamnosin may possess anticancer activity. Studies have shown it can induce apoptosis in cholangiocarcinoma cell lines, suggesting a potential role in cancer therapy. researchgate.net This dual functionality significantly broadens the prospective applications of rhamnosin A, marking it as a versatile molecular scaffold for the development of a new generation of therapeutic agents for both infectious diseases and oncology. nih.gov
Q & A
Basic Research Questions
Q. What experimental methods are used to characterize the structural properties of bacteriocin rhamnosin A?
- Methodological Answer : Structural characterization typically involves nuclear magnetic resonance (NMR) spectroscopy for 3D conformation analysis, mass spectrometry for molecular weight verification, and high-performance liquid chromatography (HPLC) for purity assessment. For this compound, the amino acid sequence (AVPAVRKTNETLD) and purity (97.7% via HPLC) have been validated using these techniques . Circular dichroism (CD) spectroscopy can further elucidate secondary structures under varying pH conditions.
Q. What is the known antimicrobial spectrum of this compound?
- Methodological Answer : Standardized agar diffusion assays or broth microdilution methods are employed to determine minimum inhibitory concentrations (MICs). This compound demonstrates activity against Gram-positive bacteria (e.g., Micrococcus lysodeikticus ATCC 4698), but no significant efficacy against Gram-negative species has been reported. Researchers should include positive controls (e.g., nisin) and validate results across multiple bacterial strains .
Q. How should this compound be stored to maintain stability in laboratory settings?
- Methodological Answer : Lyophilized this compound should be stored at -20°C or lower to prevent degradation. Stability studies recommend aliquoting to avoid freeze-thaw cycles and using sterile, low-protein-binding tubes. Long-term stability assessments via HPLC or activity assays under simulated storage conditions (e.g., varying temperatures) are critical for protocol optimization .
Advanced Research Questions
Q. How can production yields of this compound in Lactobacillus rhamnosus cultures be optimized?
- Methodological Answer : Yield optimization involves adjusting fermentation parameters (pH, temperature, carbon/nitrogen sources) and downstream purification steps. For example, a study reported a 0.02% yield from wet biomass, suggesting potential for improvement via fed-batch fermentation or genetic engineering to upregulate bacteriocin operons. Proteomic analysis of culture supernatants can identify yield-limiting factors .
Q. What strategies reconcile discrepancies in reported antibacterial efficacy of this compound across studies?
- Methodological Answer : Contradictions may arise from strain-specific susceptibility, assay conditions (e.g., pH, ionic strength), or peptide purity. Meta-analyses should standardize variables and use multivariate regression to identify confounding factors. For instance, differences in Pseudomonas aeruginosa LPS interactions (as in ) highlight the need for controlled comparative studies .
Q. How can researchers design experiments to evaluate this compound’s synergistic effects with conventional antibiotics?
- Methodological Answer : A PICO (Population, Intervention, Comparison, Outcome) framework is recommended. For example:
- Population : Staphylococcus aureus biofilms.
- Intervention : this compound + β-lactam antibiotics.
- Comparison : Antibiotic monotherapy.
- Outcome : Biofilm biomass reduction (measured via crystal violet assays).
Checkerboard synergy assays and fractional inhibitory concentration (FIC) indices should be used, with statistical validation via ANOVA and post-hoc tests .
Q. What genetic determinants in Lactobacillus rhamnosus influence this compound synthesis?
- Methodological Answer : Comparative genomic analyses (e.g., BLAST, CRISPR-Cas9 knockout libraries) can identify operons encoding bacteriocin biosynthesis and export proteins. Transcriptomic studies under stress conditions (e.g., low pH) may reveal regulatory pathways. ’s genomic data on L. rhamnosus strains provide a baseline for such investigations .
Q. How do environmental factors like pH affect the stability and activity of this compound?
- Methodological Answer : Stability assays under varying pH (2.0–9.0) with spectroscopic monitoring (UV-Vis, CD) can track structural integrity. Activity retention is assessed via time-kill curves against target organisms. For example, acidic pH may enhance solubility but reduce thermal stability, necessitating buffer optimization .
Methodological Notes for Data Analysis
- Statistical Validation : Use Kolmogorov-Smirnov tests for normality and ANOVA with Tukey’s post-hoc analysis for multi-group comparisons (as in ). Report p-values and effect sizes to enhance reproducibility .
- Reproducibility : Adhere to journal guidelines (e.g., Beilstein Journal) by detailing experimental protocols in supplementary materials, including strain IDs, reagent lots, and instrument calibration data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
